3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
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Overview
Description
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a pentynone backbone with a tetrahydropyranyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method involves the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis to restore the parent alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protecting group. The tetrahydropyranyl group stabilizes the alcohol, preventing it from reacting under various conditions. This protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran-2-one: A lactone with a six-membered ring structure.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential HDAC inhibitors.
Uniqueness
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of a pentynone backbone with a tetrahydropyranyl ether substituent. This structure provides both stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
52804-46-3 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pent-3-yn-2-one |
InChI |
InChI=1S/C10H14O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-3,6-8H2,1H3 |
InChI Key |
HIQFRGLTBWRGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CCOC1CCCCO1 |
Origin of Product |
United States |
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